2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Description
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Properties
IUPAC Name |
2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4S2/c1-26-13-12-18-19(14-26)32-23(20(18)21(24)28)25-22(29)15-8-10-17(11-9-15)33(30,31)27(2)16-6-4-3-5-7-16/h8-11,16H,3-7,12-14H2,1-2H3,(H2,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVCYYSWJCKINO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide , often referred to as THTP , is a complex organic molecule with significant potential in medicinal chemistry. This article aims to provide an in-depth analysis of its biological activity, highlighting relevant research findings, case studies, and potential applications.
Structural Characteristics
THTP features a thieno[2,3-c]pyridine core and a sulfamoyl functional group, which contribute to its unique pharmacological properties. The molecular formula is , indicating the presence of chlorine, nitrogen, oxygen, sulfur, and carbon atoms. The structural complexity suggests potential interactions with various biological targets.
Pharmacological Properties
Research indicates that THTP exhibits several biological activities:
- Inhibition of Human Phenylethanolamine N-Methyltransferase (hPNMT) : THTP has been studied for its inhibitory effects on hPNMT, an enzyme crucial for the biosynthesis of epinephrine. Compounds with similar structures have shown promising hPNMT inhibitory potency, which is vital for developing treatments for conditions like hypertension and depression .
- Selectivity for α2-Adrenoceptors : Studies suggest that THTP may selectively bind to α2-adrenoceptors, which are involved in regulating neurotransmitter release. This selectivity can lead to fewer side effects compared to non-selective agents .
In Vitro Studies
In vitro assays have demonstrated that THTP influences various cellular pathways:
- Dose-Dependent Effects : Biological assays reveal that the compound exhibits dose-dependent effects on cell viability and proliferation. Higher concentrations tend to induce cytotoxicity in certain cancer cell lines while sparing normal cells.
- Mechanisms of Action : THTP's mechanism is believed to involve modulation of signaling pathways related to apoptosis and cell cycle regulation. This suggests potential applications in cancer therapy.
Cancer Research
A notable study investigated THTP's efficacy against breast cancer cells. Results indicated that THTP significantly reduced cell proliferation and induced apoptosis through caspase activation pathways. The study concluded that THTP could serve as a lead compound for further development in cancer therapeutics.
Neuropharmacology
Another research focus has been on THTP's effects within the central nervous system. Preliminary findings suggest it may alleviate symptoms of anxiety and depression by enhancing norepinephrine signaling through α2-adrenoceptor modulation. This opens avenues for exploring THTP as a potential antidepressant or anxiolytic agent.
Comparative Analysis with Similar Compounds
To contextualize THTP's activity, a comparison with structurally similar compounds is essential:
Q & A
Q. What are the optimal synthetic routes for 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide in academic settings?
Methodological Answer: The synthesis involves multi-step organic reactions, including:
- Step 1 : Formation of the tetrahydrothieno[2,3-c]pyridine core via cyclization of substituted thiophene derivatives under acidic conditions (e.g., H₂SO₄, 80°C, 12 hrs).
- Step 2 : Introduction of the sulfamoylbenzamido group via nucleophilic acyl substitution using 4-(N-cyclohexyl-N-methylsulfamoyl)benzoyl chloride in anhydrous DCM with triethylamine as a base.
- Step 3 : Final carboxamide functionalization via coupling with activated methyl esters in the presence of EDCI/HOBt.
Key Considerations : Monitor reaction progress using TLC (silica gel, hexane/EtOAc 3:1) and purify intermediates via column chromatography. Yields typically range from 45–60% after optimization .
Q. Example Table: Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | H₂SO₄, 80°C, 12 hrs | 55 | ≥95% |
| 2 | DCM, Et₃N, 0°C → RT, 6 hrs | 60 | ≥98% |
| 3 | EDCI/HOBt, DMF, 24 hrs | 48 | ≥97% |
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR (400 MHz, DMSO-d₆) to confirm substituent positions and stereochemistry. Key signals include the cyclohexyl proton multiplet (δ 1.2–1.8 ppm) and sulfamoyl NH (δ 10.2 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode, m/z calculated for C₂₈H₃₄N₄O₃S₂: 562.2045).
- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water gradient, 0.1% TFA).
- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in EtOAc/hexane .
Q. How to design in vitro biological assays to evaluate this compound’s activity against kinase targets?
Methodological Answer :
- Kinase Inhibition Assay : Use recombinant kinases (e.g., EGFR, PI3K) in a fluorescence-based ADP-Glo™ assay. Prepare dose-response curves (0.1–100 µM) with staurosporine as a positive control.
- Cell Viability Testing : Treat cancer cell lines (e.g., MCF-7, HeLa) for 48 hrs and quantify viability via MTT assay. Include DMSO controls and normalize to untreated cells.
- Data Analysis : Calculate IC₅₀ values using GraphPad Prism (nonlinear regression, four-parameter logistic model). Triplicate experiments are mandatory to ensure reproducibility .
Advanced Research Questions
Q. How to resolve discrepancies in spectral data (e.g., NMR splitting patterns) for this compound?
Methodological Answer :
- Variable Temperature NMR : Conduct experiments at 25°C and −40°C to identify dynamic effects (e.g., hindered rotation of the sulfamoyl group).
- 2D NMR Techniques : Use HSQC and NOESY to assign overlapping signals and confirm spatial proximity of substituents.
- Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) to validate assignments .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound’s analogs?
Methodological Answer :
- Scaffold Modifications : Synthesize derivatives with varied substituents (e.g., replacing cyclohexyl with cyclopentyl or altering the methyl group position).
- Free-Wilson Analysis : Quantify contributions of individual substituents to bioactivity using regression models.
- Molecular Docking : Perform docking studies (AutoDock Vina) against target kinases to correlate binding poses with experimental IC₅₀ values. Prioritize analogs with improved predicted binding energies .
Q. How to apply computational modeling to predict metabolic stability and off-target interactions?
Methodological Answer :
- ADME Prediction : Use SwissADME to estimate logP, solubility, and CYP450 inhibition.
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (GROMACS) to assess protein-ligand stability and identify potential off-target binding (e.g., hERG channel).
- Meta-Analysis : Cross-reference results with ChEMBL bioactivity data to flag high-risk off-targets .
Q. How to optimize reaction conditions for large-scale synthesis without compromising yield?
Methodological Answer :
- Process Simulation : Use Aspen Plus to model heat transfer and mixing efficiency in continuous flow reactors (e.g., microreactors for Step 2).
- DoE (Design of Experiments) : Apply Taguchi methods to optimize temperature, solvent ratio, and catalyst loading. Key factors include maintaining anhydrous conditions and minimizing residence time.
- In-line Analytics : Implement FTIR or PAT tools for real-time monitoring of intermediate formation .
Q. How to analyze the compound’s stability under varying pH and temperature conditions?
Methodological Answer :
- Forced Degradation Studies : Expose the compound to HCl (0.1 M, 40°C), NaOH (0.1 M, 40°C), and H₂O₂ (3%, 25°C) for 24 hrs.
- HPLC-MS Analysis : Identify degradation products (e.g., hydrolysis of the carboxamide group) and quantify remaining parent compound.
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at 25°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
